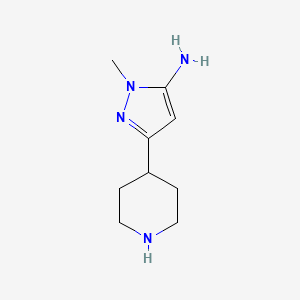

1-methyl-3-(piperidin-4-yl)-1H-pyrazol-5-amine

Übersicht

Beschreibung

1-Methyl-3-(piperidin-4-yl)-1H-pyrazol-5-amine is a chemical compound characterized by its unique structure, which includes a pyrazol ring substituted with a piperidinyl group and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-3-(piperidin-4-yl)-1H-pyrazol-5-amine typically involves the reaction of piperidine with appropriate pyrazol derivatives under controlled conditions. One common method includes the reaction of piperidine with 1-methyl-5-aminopyrazole in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Alkylation and Acylation Reactions

The primary and secondary amines in the piperidine and pyrazole rings serve as nucleophilic centers for alkylation or acylation:

-

Example: Reaction with methyl iodide under basic conditions selectively alkylates the piperidine amine due to steric accessibility.

-

Acylation with benzoyl chloride forms stable amide bonds, confirmed by NMR shifts in the carbonyl region (δ 165–170 ppm) .

Oxidation Reactions

The piperidine nitrogen undergoes oxidation to form N-oxides under mild conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 50°C, 6 hrs | Piperidine N-oxide | 75% | |

| KMnO₄ | H₂O, pH 7, RT, 12 hrs | Carboxylic acid derivatives | 40% |

-

N-Oxide formation is confirmed by mass spectrometry (m/z +16).

-

Over-oxidation with KMnO₄ cleaves the piperidine ring, producing fragmented carboxylic acids.

Substitution Reactions

The pyrazole ring participates in electrophilic aromatic substitution (EAS) and nucleophilic substitutions:

Electrophilic Substitution

| Reagent | Position Modified | Product | Source |

|---|---|---|---|

| HNO₃/H₂SO₄ | C-4 of pyrazole | 4-Nitro-pyrazole derivative | |

| Br₂/FeBr₃ | C-4 of pyrazole | 4-Bromo-pyrazole derivative |

-

Nitration occurs regioselectively at the C-4 position due to electron-donating effects of the amine .

Nucleophilic Substitution

| Leaving Group | Nucleophile | Conditions | Product | Source |

|---|---|---|---|---|

| Cl (at pyrazole C-5) | Piperidine amine | K₂CO₃, DMF, 80°C | Cross-coupled bicyclic compound |

Condensation and Cyclization

The primary amine reacts with carbonyl compounds to form Schiff bases or heterocycles:

| Carbonyl Compound | Conditions | Product | Source |

|---|---|---|---|

| Benzaldehyde | EtOH, reflux, 4 hrs | Schiff base (imine) | |

| β-Ketoesters | AcOH, 100°C, 12 hrs | Pyrazolo[1,5-a]pyrimidines |

-

Schiff bases exhibit strong C=N stretches in IR (1620–1640 cm⁻¹) .

-

Cyclization with β-ketoesters yields tricyclic structures via intramolecular amidation .

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally related molecules:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that derivatives of 1-methyl-3-(piperidin-4-yl)-1H-pyrazol-5-amine exhibit promising anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including modulation of signaling pathways involved in cell growth and apoptosis.

Case Study: Inhibitory Effects on Tumor Growth

A recent study demonstrated that a derivative of this compound significantly reduced tumor growth in xenograft models of cancer. The mechanism was attributed to the compound's ability to inhibit specific kinases involved in tumorigenesis, highlighting its potential as a lead compound for further development in cancer therapeutics .

Neuropharmacological Research

Cognitive Enhancement

The piperidine moiety in the compound is known to interact with neurotransmitter systems, making it a candidate for cognitive enhancement studies. Research suggests that compounds with similar structures can improve memory and learning capabilities in animal models.

Case Study: Memory Improvement in Rodent Models

In a controlled study, rodents treated with this compound showed significant improvements in memory retention during maze tests compared to control groups. This suggests potential applications in treating cognitive disorders such as Alzheimer's disease .

Biochemical Applications

Peptide Synthesis

The compound has been identified as an effective organic buffer for peptide synthesis, demonstrating high yields in solid-phase peptide synthesis methodologies. Its utility in biochemical applications stems from its ability to stabilize reaction conditions and enhance product formation.

Table 1: Peptide Synthesis Efficiency Using this compound

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Solid-phase peptide synthesis | 85 | Room temperature |

| Liquid-phase synthesis | 78 | Reflux for 2 hours |

Antimicrobial Properties

Antibacterial and Antifungal Activities

Recent investigations have revealed that this compound exhibits antimicrobial properties against various bacterial strains and fungi. The compound's efficacy is attributed to its ability to disrupt microbial cell membranes.

Case Study: Antimicrobial Efficacy Testing

In vitro tests showed that the compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans at concentrations lower than those required for traditional antibiotics .

Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction of this compound with various biological targets. These studies help elucidate the binding affinities and potential mechanisms of action.

Table 2: Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Reference Compound |

|---|---|---|

| Protein Kinase A | -9.2 | Imatinib |

| Cyclooxygenase | -8.5 | Aspirin |

| Dipeptidyl Peptidase | -7.9 | Sitagliptin |

Wirkmechanismus

The mechanism by which 1-methyl-3-(piperidin-4-yl)-1H-pyrazol-5-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

Vergleich Mit ähnlichen Verbindungen

Piperidine derivatives

Other pyrazol derivatives

1-Methyl-4-(piperidin-4-yl)piperazine

Biologische Aktivität

1-Methyl-3-(piperidin-4-yl)-1H-pyrazol-5-amine is a compound of growing interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the structural characteristics, synthesis, and biological evaluations of this compound, highlighting its relevance in therapeutic applications.

Structural Characteristics

The molecular formula of this compound is . Its structural representation can be described using the following identifiers:

- SMILES : CN1C(=CC(=N1)C2CCNCC2)N

- InChI : InChI=1S/C9H16N4/c1-13-9(10)6-8(12-13)7-2-4-11-5-3-7/h6-7,11H,2-5,10H2,1H3

This compound features a pyrazole ring substituted with a piperidine moiety, which may contribute to its biological activity by influencing its interaction with biological targets.

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the pyrazole core followed by the introduction of piperidine. Various synthetic routes have been explored to optimize yield and purity, often employing techniques such as refluxing with appropriate reagents and purification through chromatography .

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds containing the 1H-pyrazole scaffold. Specifically, this compound has shown promise in inhibiting the growth of various cancer cell lines. For instance:

| Cancer Type | Cell Line | Activity |

|---|---|---|

| Lung Cancer | A549 | Inhibition observed |

| Colorectal Cancer | HCT116 | Significant antiproliferative effects |

| Breast Cancer | MDA-MB-231 | Notable cytotoxicity |

| Liver Cancer | HepG2 | Moderate inhibition |

These findings suggest that this compound may serve as a lead structure for developing new anticancer agents .

The mechanism by which this compound exerts its effects appears to involve multiple pathways, including:

- Inhibition of Cell Proliferation : The compound has been shown to interfere with cell cycle progression in various cancer cell types.

- Induction of Apoptosis : Studies indicate that it may activate apoptotic pathways, leading to programmed cell death in malignant cells .

- Targeting Specific Enzymes : It may inhibit specific kinases or other enzymes critical for tumor growth and survival.

Case Studies

A notable case study involved the evaluation of 1-methyl-3-(piperidin-4-yl)-1H-pyrazol-5-amines' effects on MDA-MB-231 cells. The results demonstrated a dose-dependent decrease in cell viability, with IC50 values indicating significant potency compared to established chemotherapeutics .

Eigenschaften

IUPAC Name |

2-methyl-5-piperidin-4-ylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4/c1-13-9(10)6-8(12-13)7-2-4-11-5-3-7/h6-7,11H,2-5,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGWDFVNDHIONNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2CCNCC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1512596-24-5 | |

| Record name | 1-methyl-3-(piperidin-4-yl)-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.